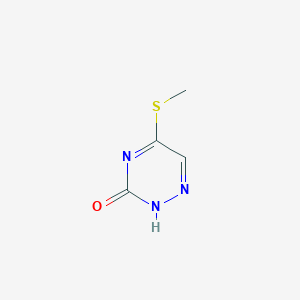

5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one

Descripción general

Descripción

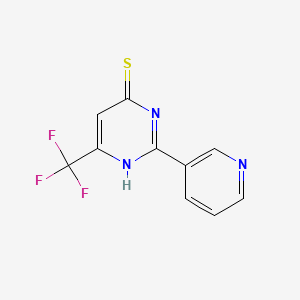

The compound “5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one” is a derivative of the 1,2,4-triazin-3-one family . Compounds in this family often contain a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for “5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one” were not found, similar compounds have been synthesized using various methods. For instance, a one-pot three-component synthesis method was used for a related compound . Another method involved photoinduced denitrogenation and intramolecular nitrile imine 1,3-dipolar cycloaddition .Aplicaciones Científicas De Investigación

Forensic Science: Fluorogenic Fingerprint Reagents

- Comparison : It performs as well as or better than 1–8-diazafluorene-9-one (DFO), another popular reagent .

Bioprospecting and Drug Discovery

Natural products are continually explored for new bioactive compounds. The unique chemical space and pharmacophore-like structures of 5-(methylthio)-2,3-dihydro-1,2,4-triazin-3-one make it interesting for drug discovery .

Cytotoxic Effects in Cancer Research

Mecanismo De Acción

Target of Action

The primary target of 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one is the enzyme 5’-methylthioadenosine phosphorylase (MTAP) . MTAP is involved in the salvage of S-adenosylmethionine (SAM) from 5’-methylthioadenosine (MTA), a toxic metabolite produced during polyamine biosynthesis . Changes in MTAP expression and increased polyamine levels have been implicated in cancer growth and development, making MTAP an attractive target for anti-cancer therapeutics .

Mode of Action

The compound’s interaction with its target, MTAP, leads to the inhibition of the enzyme . This inhibition results in the accumulation of MTA and a reduction of intracellular SAM pools . Since SAM is involved in the synthesis of various lipids, the compound is hypothesized to have profound effects on the lipidomic profile of treated cells .

Biochemical Pathways

The affected pathway is the methionine salvage pathway, also known as the MTA cycle . This pathway is universal to aerobic life and involves the conversion of MTA back into methionine . The inhibition of MTAP disrupts this pathway, leading to the accumulation of MTA and a reduction in SAM . This disruption can have downstream effects on various biochemical processes, including lipid synthesis .

Pharmacokinetics

It is known that the compound is moderately soluble in water but much more so in organic solvents . It is moderately persistent in soils and can persist for a long time in water under certain conditions .

Result of Action

The result of the compound’s action is a disruption in lipid homeostasis, which is associated with cell toxicity . The treatment with the compound causes a reduction in phosphatidylinositol (PI) and a preferential change in acyl chain specificity of PI lipid species . This aberrance in PI homeostasis also disrupts the phosphoinositide kinase/phosphatase network vital for cellular signaling mechanisms .

Action Environment

The action of 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one can be influenced by various environmental factors. For instance, the compound’s volatility and solubility can affect its distribution in the environment and its availability to cells . Additionally, its persistence in soils and water can influence its long-term effects .

Propiedades

IUPAC Name |

5-methylsulfanyl-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-9-3-2-5-7-4(8)6-3/h2H,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTNJRSVGZIIOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=O)NN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one | |

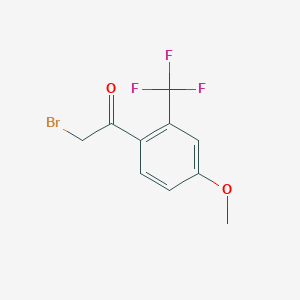

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B3042252.png)

![1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3042254.png)